molecular formula C13H20N2O B115934 (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol CAS No. 142773-73-7

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol

Cat. No.: B115934
CAS No.: 142773-73-7
M. Wt: 220.31 g/mol
InChI Key: HEJUZZDQTLAMIH-QWHCGFSZSA-N
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Description

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol: is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate chiral precursors.

    Key Reactions:

    Purification: The final product is purified using chromatographic techniques to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Automated Purification Systems: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Formation of N-oxides and other oxidized derivatives.

    Reduction Products: Various amine derivatives with altered pharmacological properties.

    Substitution Products:

Scientific Research Applications

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol involves:

    Molecular Targets: Interaction with neurotransmitter receptors and transporters.

    Pathways Involved: Modulation of synaptic transmission and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol: A stereoisomer with different pharmacological properties.

    (2S,3S)-1-(2-Amino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol: Lacks the methyl group, resulting in altered activity.

Uniqueness

    Chirality: The specific stereochemistry of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol contributes to its unique interaction with biological targets.

    Pharmacological Profile: Distinct from its stereoisomers and analogs, offering unique therapeutic potential.

Properties

IUPAC Name

(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJUZZDQTLAMIH-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCC(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374905
Record name (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142773-73-7
Record name (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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